molecular formula C20H25N5O3 B2407056 8-(2,3-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 916030-02-9

8-(2,3-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No. B2407056
CAS RN: 916030-02-9
M. Wt: 383.452
InChI Key: KJYYOAPHIOWSEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2,3-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a useful research compound. Its molecular formula is C20H25N5O3 and its molecular weight is 383.452. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Properties and Potential

A study by (Zagórska et al., 2009) explored the synthesis and pharmacological evaluation of derivatives of imidazo[2,1-f]purine-2,4-dione. It found that certain derivatives were potent ligands for the 5-HT(1A) receptor. Preclinical studies indicated anxiolytic-like activity in mice for some derivatives, though their effect was weaker than Diazepam. This compound and its derivatives also behaved like antidepressants in certain models, comparable with the effect of Imipramine.

Receptor Affinity and Molecular Studies

Another study by (Zagórska et al., 2015) synthesized a series of arylpiperazinylalkyl purine-2,4-diones and evaluated their affinity for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. They found that compounds with a purine-2,4-dione nucleus generally had higher affinity values. The study identified potent ligands for these receptors, suggesting the importance of substituents in receptor affinity and selectivity.

Synthesis and Biological Evaluation

Research by (Zagórska et al., 2016) involved the synthesis of octahydro- and 6,7-dimethoxy-3,4-dihydro- isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines. They evaluated these for inhibitory potencies for phosphodiesterases - PDE4B1 and PDE10A. The study identified a promising structure for further modification in the development of potential new drugs.

Selective Human A3 Adenosine Receptor Antagonists

The research by (Baraldi et al., 2005) identified compounds presenting an additional fused ring on the xanthine nucleus as potent and selective A(3) adenosine receptors antagonists. The study synthesized new derivatives among which 1-benzyl-7-methyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-dione exhibited high affinity in binding assays.

properties

IUPAC Name

6-(2,3-dimethylphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O3/c1-5-28-12-11-25-18(26)16-17(22(4)20(25)27)21-19-23(9-10-24(16)19)15-8-6-7-13(2)14(15)3/h6-8H,5,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYYOAPHIOWSEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=CC(=C4C)C)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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